1-(2-Deuteriooxyethoxy)butane

Description

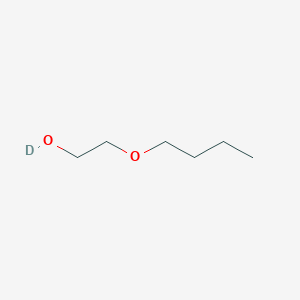

Structure

3D Structure

Properties

IUPAC Name |

1-(2-deuteriooxyethoxy)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-2-3-5-8-6-4-7/h7H,2-6H2,1H3/i7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POAOYUHQDCAZBD-WHRKIXHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OCCOCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583600 | |

| Record name | 2-Butoxyethan-1-(~2~H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139754-38-4 | |

| Record name | 2-Butoxyethan-1-(~2~H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butoxyethan(ol-d) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2 Deuteriooxyethoxy Butane and Analogous Structures

Strategies for Regiospecific Deuterium (B1214612) Incorporation at the Hydroxyl Moiety

The primary goal in synthesizing 1-(2-Deuteriooxyethoxy)butane is to form the O-D bond without altering the rest of the molecule. This requires methods that are selective for the labile hydroxyl proton.

Direct hydrogen-deuterium exchange (HDX) is the most straightforward method for labeling the hydroxyl group. wikipedia.org This chemical reaction involves the substitution of a covalently bonded hydrogen atom with a deuterium atom from a deuterium-rich source. wikipedia.org For the synthesis of this compound, the precursor 1-(2-Hydroxyethoxy)butane is treated with a deuterium source, most commonly deuterium oxide (D₂O).

The exchange is an equilibrium process, as shown in the reaction below:

CH₃(CH₂)₃OCH₂CH₂OH + D₂O ⇌ CH₃(CH₂)₃OCH₂CH₂OD + HDO

To drive the equilibrium towards the deuterated product, a large molar excess of the deuterium source (D₂O) is typically used. wikipedia.org The reaction can proceed without a catalyst, but the rate can be slow. To accelerate the exchange, acid or base catalysts are often employed. mdpi.com

Acid Catalysis: The addition of a catalytic amount of a deuterated acid, such as deuterium sulfate (B86663) (D₂SO₄) or deuterium chloride (DCl), protonates (or rather, deuterates) the hydroxyl oxygen, making the hydroxyl group more labile and facilitating the exchange with the D₂O solvent.

Base Catalysis: Similarly, a deuterated base like sodium deuteroxide (NaOD) can be used. The base deprotonates the alcohol to form an alkoxide, which is then deuterated by the D₂O solvent.

The efficiency of the exchange depends on factors such as temperature, reaction time, the molar ratio of D₂O to the substrate, and the choice of catalyst.

Table 1: Comparison of Catalytic Conditions for Direct H-D Exchange

| Catalyst Type | Example Catalyst | General Conditions | Advantages | Considerations |

|---|---|---|---|---|

| Uncatalyzed | None (D₂O only) | Prolonged stirring at room or elevated temperature. | Mildest conditions, avoids potential side reactions. | Slow reaction rate, may require long reaction times for high incorporation. |

| Acid-Catalyzed | D₂SO₄, DCl | Stirring in D₂O with a catalytic amount of acid. | Significantly increases the rate of exchange. | Potential for acid-catalyzed side reactions like dehydration at high temperatures. |

| Base-Catalyzed | NaOD, K₂CO₃ | Stirring in D₂O with a catalytic amount of base. | Effective for accelerating exchange; less risk of dehydration than acid catalysis. | The substrate must be stable under basic conditions. |

An alternative to direct exchange on the final molecule is a convergent synthesis approach using a pre-deuterated building block. In this case, 2-deuteriooxyethanol can be synthesized first and then used to build the target ether-alcohol. This method ensures that the deuterium is located exclusively at the desired position.

The synthesis can be broken down into two main steps:

Preparation of 2-deuteriooxyethanol: Ethylene (B1197577) glycol is subjected to direct hydrogen-deuterium exchange with an excess of D₂O, often with a catalyst, to produce 2-hydroxy-1-deuteriooxyethane and subsequently 1,2-di(deuteriooxy)ethane. For the purpose of this synthesis, a mixture containing the mono-deuterated species is sufficient. The resulting deuterated glycol is carefully isolated. HOCH₂CH₂OH + D₂O ⇌ HOCH₂CH₂OD + HDO

Etherification: The deuterated alcohol, 2-deuteriooxyethanol, is then used in a standard ether synthesis, such as the Williamson ether synthesis. The alcohol is first deprotonated with a strong base like sodium hydride (NaH) to form the corresponding sodium alkoxide. This nucleophilic alkoxide is then reacted with a butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane) to form this compound via an Sₙ2 reaction.

HOCH₂CH₂OD + NaH → Na⁺⁻OCH₂CH₂OD + H₂ Na⁺⁻OCH₂CH₂OD + CH₃(CH₂)₃Br → CH₃(CH₂)₃OCH₂CH₂OD + NaBr

This building block approach is particularly useful when direct deuteration of the target molecule might be complicated by other reactive functional groups.

In more complex molecules that may contain multiple labile protons or sensitive functional groups, a multi-step synthesis involving protecting groups can provide precise control over the deuteration site. youtube.com While 1-(2-Hydroxyethoxy)butane is simple enough not to require such measures, the strategy is a cornerstone of complex deuterated synthesis.

A general sequence would be:

Protection: Other reactive functional groups in a more complex precursor molecule are protected using standard protecting groups.

Synthesis of the Ether-Alcohol Backbone: The core structure of the molecule is assembled.

Deprotection and Deuteration: In a final step, the hydroxyl group is either deprotected to reveal the alcohol, which is then deuterated via direct exchange, or the deuteration is performed simultaneously with the deprotection step using a deuterated reagent. For instance, a silyl (B83357) ether protecting group can be removed using a fluoride (B91410) source in D₂O, which would unmask the hydroxyl group and perform the H-D exchange in one pot. youtube.com

This controlled approach ensures high isotopic and regiochemical purity in the final product.

Advanced Synthetic Techniques for Deuterated Ether-Alcohols

Modern synthetic chemistry offers advanced techniques that can improve the efficiency, safety, and scalability of deuteration reactions.

Flow chemistry, or continuous flow synthesis, has emerged as a powerful tool for isotopic labeling. x-chemrx.com In a flow process, reagents are pumped through a reactor coil or column where they mix and react. This technique offers several advantages over traditional batch synthesis for deuteration: x-chemrx.comansto.gov.au

Precise Control: Flow reactors allow for exact control over reaction parameters such as temperature, pressure, and residence time. This precision can minimize the formation of byproducts. x-chemrx.com

Enhanced Safety: The small internal volume of flow reactors makes them safer for handling hazardous reagents or conducting reactions at high temperatures and pressures. x-chemrx.com

Improved Efficiency: Superior mixing and heat transfer can lead to significantly faster reaction times and higher conversion rates compared to batch processes. nih.gov

Scalability: Production can be easily scaled up by running the reactor for longer periods or by using parallel reactors.

For the synthesis of this compound, a solution of 1-(2-Hydroxyethoxy)butane could be mixed with D₂O in a continuous stream and passed through a heated reactor. The reactor could also be packed with a solid-supported acid, base, or metal catalyst to facilitate the exchange reaction efficiently. ansto.gov.au

Table 2: Comparison of Batch vs. Flow Chemistry for Deuteration

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Reaction Control | Less precise control over temperature gradients and mixing. | Precise control over temperature, pressure, and residence time. x-chemrx.com |

| Safety | Higher risks associated with large volumes of reagents and exotherms. | Inherently safer due to small reaction volumes. x-chemrx.com |

| Efficiency | Can be limited by heat/mass transfer; may require longer reaction times. | Superior heat/mass transfer leads to faster reactions and higher yields. ansto.gov.aunih.gov |

| Scalability | Scaling up can be challenging and require process redesign. | Easily scalable by extending operation time ("scaling out"). |

The selection of an appropriate catalyst is crucial for an efficient O-D bond formation. As mentioned, the exchange can be catalyzed by acids and bases (homogeneous catalysis). However, heterogeneous catalysts are often preferred, especially in industrial or flow chemistry settings, due to their ease of separation from the reaction mixture.

Metal Catalysts: Transition metals such as palladium (Pd), platinum (Pt), and ruthenium (Ru) supported on materials like carbon (e.g., Pd/C) are effective catalysts for H-D exchange. ansto.gov.au These catalysts typically require elevated temperatures and can facilitate deuteration using D₂O as the deuterium source. ansto.gov.augoogle.com They are highly effective and can be packed into columns for use in flow systems, allowing for continuous production and easy catalyst recovery. ansto.gov.au

Solid Acid/Base Catalysts: Materials like acidic zeolites or basic ion-exchange resins can also be used as heterogeneous catalysts. These provide active sites for the exchange reaction to occur but can be easily filtered off after the reaction is complete, simplifying the purification process.

The choice of catalyst depends on the substrate's stability and the desired reaction conditions. For a robust molecule like 1-(2-Hydroxyethoxy)butane, metal-catalyzed exchange at elevated temperatures would be a highly efficient method for achieving high levels of deuterium incorporation.

Mechanistic Investigations Utilizing Isotopic Effects in Reactions Involving 1 2 Deuteriooxyethoxy Butane

Primary Deuterium (B1214612) Kinetic Isotope Effects (KIEs) on Reactions Involving the O-D Bond

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. For 1-(2-Deuteriooxyethoxy)butane, this directly relates to reactions involving the cleavage of the O-D bond.

Proton and deuteron (B1233211) transfer are fundamental steps in many acid- or base-catalyzed reactions. In the context of this compound, the transfer of the deuteron from the oxygen atom to a base can be monitored and compared to the transfer of a proton from its non-deuterated analogue, 1-(2-hydroxyethoxy)butane.

Studies on analogous systems have shown that the magnitude of the primary KIE in proton/deuteron transfer reactions is highly dependent on the symmetry of the transition state. A symmetrical transition state, where the proton/deuteron is equally shared between the donor (the ether) and the acceptor (the base), typically exhibits a maximal KIE. The Hammond postulate further predicts that the transition state structure is more reactant-like in highly exothermic reactions and more product-like in highly endothermic reactions, leading to smaller KIEs in both cases.

Table 1: Hypothetical Kinetic Data for Deuteron Transfer from this compound

| Base | Reaction Type | kH (s⁻¹) | kD (s⁻¹) | kH/kD |

| Strong Base | Exothermic | 1.2 x 10⁻³ | 4.0 x 10⁻⁴ | 3.0 |

| Matched pKa Base | Thermoneutral | 5.5 x 10⁻⁴ | 8.5 x 10⁻⁵ | 6.5 |

| Weak Base | Endothermic | 9.8 x 10⁻⁶ | 4.1 x 10⁻⁶ | 2.4 |

This table presents hypothetical data based on established principles of kinetic isotope effects to illustrate expected trends.

The cleavage of the O-D bond is central to various chemical transformations, such as in certain oxidation or elimination reactions. A significant primary KIE would be expected if this bond cleavage is the rate-limiting step. For instance, in an oxidation reaction where a hydride (or deuteride) is abstracted from the oxygen, a large kH/kD value would provide strong evidence for this mechanism. Conversely, the absence of a significant KIE would suggest that O-D bond cleavage occurs in a fast step after the rate-determining step.

Secondary Deuterium Kinetic Isotope Effects on Adjacent Molecular Centers

Secondary KIEs arise when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are typically smaller than primary KIEs but provide valuable information about changes in the electronic environment or hybridization of atoms near the reaction center. wikipedia.org

The deuterium atom in this compound can exert subtle electronic effects on the adjacent C-H bonds of the ethoxy group. Deuterium is known to be slightly more electron-donating than protium (B1232500), which can influence the reactivity of neighboring bonds. While these inductive effects are generally small, they can be detected through precise kinetic measurements. Hyperconjugation, the interaction of the electrons in a sigma bond with an adjacent empty or partially filled p-orbital, can also be perturbed by isotopic substitution, leading to observable secondary KIEs. libretexts.org

Table 2: Expected Secondary KIEs in Reactions of this compound

| Reaction Type | Isotopic Position | Expected kH/kD Range | Mechanistic Implication |

| SN1 reaction at C1 | α-secondary | 1.10 - 1.25 | Change in hybridization from sp³ to sp² |

| SN2 reaction at C1 | α-secondary | 0.95 - 1.05 | Little change in hybridization at the transition state |

| E2 elimination involving C2-H | β-secondary | 1.10 - 1.30 | Hyperconjugative stabilization of the transition state |

This table provides expected ranges for secondary KIEs based on established mechanistic studies of analogous systems.

Theoretical and Computational Analyses of Kinetic Isotope Effects

Modern computational chemistry provides powerful tools for the theoretical prediction and analysis of kinetic isotope effects. Using methods such as density functional theory (DFT), the potential energy surfaces of reactions involving this compound and its protio-analogue can be calculated. These calculations allow for the determination of transition state geometries and vibrational frequencies, which are the key parameters governing the magnitude of the KIE.

Theoretical models can distinguish between different possible reaction pathways by comparing the calculated KIEs for each pathway with experimentally determined values. This synergy between experimental and theoretical approaches provides a robust framework for the detailed elucidation of reaction mechanisms.

Quantum Mechanical Calculation of Transition States and Vibrational Frequencies for O-D Bond Dynamics

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the geometries of reactants, products, and, most critically, transition states involved in reactions of this compound. nih.gov These computational models allow for the determination of the potential energy surface of a reaction, identifying the minimum energy path from reactants to products and the high-energy transition state that lies along this path. solubilityofthings.comwikipedia.org

A key aspect of these calculations is the determination of vibrational frequencies for all species. For a calculated structure to be a true minimum on the potential energy surface, all calculated vibrational frequencies must be real. In contrast, a transition state is characterized by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate, for instance, the stretching of the O-D bond as it breaks. youtube.com

The substitution of hydrogen with deuterium significantly impacts the vibrational frequencies of the molecule, a direct consequence of the increased reduced mass of the O-D bond compared to the O-H bond. masterorganicchemistry.com This mass difference leads to a lower vibrational frequency for the O-D stretch compared to the O-H stretch. This phenomenon can be approximated by the harmonic oscillator model, where the frequency is inversely proportional to the square root of the reduced mass. utdallas.edu

Below is a hypothetical data table illustrating the calculated vibrational frequencies for the O-H and O-D stretching modes in 1-(2-hydroxyethoxy)butane and its deuterated isotopologue, based on general principles of infrared spectroscopy. masterorganicchemistry.commsu.edu The O-H stretching frequency is typically observed around 3600 cm⁻¹, while the O-D stretch is expected at a lower frequency. msu.edu

| Vibrational Mode | 1-(2-Hydroxyethoxy)butane (Calculated Frequency, cm⁻¹) ** | This compound (Calculated Frequency, cm⁻¹) ** | Frequency Ratio (ν_OH / ν_OD) |

| O-H/O-D Stretch | ~3650 | ~2700 | ~1.35 |

| C-O-H/D Bend | ~1420 | ~1050 | ~1.35 |

This table presents hypothetical data calculated using quantum mechanical models for illustrative purposes.

The zero-point energy (ZPE) of a bond is the lowest possible energy state it can occupy and is directly proportional to its vibrational frequency. epfl.ch Due to its lower vibrational frequency, the O-D bond has a lower ZPE than the O-H bond. princeton.edu In the transition state of a reaction where this bond is cleaved, the bond is elongated and weakened, leading to a smaller difference in the ZPE between the O-D and O-H bonds compared to the ground state. This difference in ZPE between the ground state and the transition state for the deuterated and non-deuterated species is the primary origin of the kinetic isotope effect. princeton.eduescholarship.org

Modeling of Isotopic Effects on Reaction Rates and Pathways

The kinetic isotope effect (KIE) is quantified as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD). libretexts.org For reactions involving the cleavage of a C-H/D or O-H/D bond in the rate-determining step, a primary KIE is observed, which is typically greater than 1 (kH/kD > 1). epfl.ch This "normal" KIE indicates that the reaction proceeds more slowly for the deuterated compound because a greater amount of energy is required to break the stronger effective bond (due to lower ZPE) of the deuterated species. utdallas.edu

Transition state theory provides the framework for modeling these isotopic effects on reaction rates. solubilityofthings.comwikipedia.org The rate of a reaction is dependent on the free energy of activation (ΔG‡), which is the difference in free energy between the reactants and the transition state. The isotopic substitution primarily affects the ZPE component of this energy barrier.

Consider a hypothetical base-catalyzed deprotonation/de-deuteration of 1-(2-hydroxyethoxy)butane and its deuterated analogue. The rate-determining step is the abstraction of the proton or deuteron from the hydroxyl group by a base.

The magnitude of the primary KIE can provide detailed information about the structure of the transition state. A linear transition state where the proton/deuteron is being transferred symmetrically between the oxygen and the base is expected to exhibit a maximal KIE. princeton.edu Deviations from this linearity or an asymmetric transition state (either "early" or "late") will result in a smaller KIE.

The following interactive data table models the hypothetical effect of deuteration on the rate of a reaction involving the cleavage of the O-H/O-D bond in 1-(2-hydroxyethoxy)butane.

| Reactant | Rate Constant (k) at 298 K (s⁻¹) ** | Activation Energy (Ea) (kJ/mol) ** | Kinetic Isotope Effect (kH/kD) |

| 1-(2-Hydroxyethoxy)butane | 2.5 x 10⁻⁴ | 85.0 | 6.8 |

| This compound | 3.7 x 10⁻⁵ | 90.2 |

This table contains modeled data for a hypothetical reaction to illustrate the kinetic isotope effect. The values are based on established principles of chemical kinetics.

The modeled data illustrates a significant primary kinetic isotope effect (kH/kD = 6.8), which strongly suggests that the O-H/O-D bond is being broken in the rate-determining step of this hypothetical reaction. The higher activation energy for the deuterated compound reflects the greater energy needed to overcome the ZPE difference. escholarship.org By comparing experimentally measured KIEs with values predicted from quantum mechanical models for various possible transition state structures, chemists can deduce the most likely reaction mechanism. nih.govosti.gov

Advanced Spectroscopic Characterization of 1 2 Deuteriooxyethoxy Butane

Nuclear Magnetic Resonance (NMR) Spectroscopy for O-D Location and Isotopic Purity

NMR spectroscopy stands as a powerful, non-destructive technique for probing the molecular structure of 1-(2-Deuteriooxyethoxy)butane. Specifically, deuterium (B1214612) (²H) NMR provides direct evidence of the deuterium's location and abundance.

Site-Specific ²H-NMR for Deuterium Abundance and Intramolecular Distribution

Deuterium NMR (²H-NMR) is instrumental in confirming the successful and specific incorporation of deuterium at the intended hydroxyl position. wikipedia.org Unlike proton (¹H) NMR, which would show the absence of a signal for the hydroxyl proton, ²H-NMR directly observes the deuterium nucleus. studymind.co.uk For this compound, a distinct peak in the ²H-NMR spectrum, with a chemical shift characteristic of a hydroxyl deuteron (B1233211), confirms that the labeling has occurred exclusively on the oxygen atom.

The integration of this ²H signal, when compared to a known internal standard, allows for the quantification of the deuterium abundance, thereby providing a measure of the isotopic enrichment at that specific site. sigmaaldrich.com The absence of other deuterium signals across the spectrum confirms the site-specificity of the deuteration process.

Table 1: Predicted ¹H and ²H NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ²H Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃-CH₂-CH₂-CH₂-O- | 0.92 | - | Triplet | 3H |

| CH₃-CH₂-CH₂-CH₂-O- | 1.40 | - | Sextet | 2H |

| CH₃-CH₂-CH₂-CH₂-O- | 1.58 | - | Quintet | 2H |

| -CH₂-O-CH₂-CH₂-OD | 3.45 | - | Triplet | 2H |

| -O-CH₂-CH₂-OD | 3.55 | - | Triplet | 2H |

| -O-CH₂-CH₂-OD | 3.70 | - | Triplet | 2H |

| -OD | - | ~2.5 - 4.5 | Singlet | 1D |

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.

Application of SNIF-NMR (Site-Specific Natural Isotope Fractionation NMR) for O-D Ratio Determination

Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) is a quantitative NMR technique primarily used to determine the distribution of isotopes at natural abundance levels. umanitoba.cawikipedia.org While typically applied to analyze the origin of products like wine and spirits by examining the deuterium distribution in ethanol, the principles of SNIF-NMR can be adapted for highly enriched compounds like this compound. oiv.intoiv.int

In this context, a modified SNIF-NMR experiment could be employed to determine the precise isotopic ratio of deuterium to hydrogen (D/H) at the hydroxyl position. wikipedia.org This involves acquiring a quantitative ²H-NMR spectrum under specific, controlled conditions and comparing the signal intensity of the O-D group to that of a certified reference material with a known D/H ratio. oiv.int This provides a highly accurate measure of the isotopic enrichment, surpassing the estimations from standard integration methods.

Mass Spectrometry (MS) for Isotopic Composition and Fragmentation Studies

Mass spectrometry is an essential tool for confirming the molecular weight and isotopic composition of this compound, as well as for studying its fragmentation patterns, which provides further structural verification.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Isotopic Purity

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the molecular ion, which is crucial for confirming the elemental composition and, in this case, the incorporation of a deuterium atom. nih.govnih.gov The difference in mass between hydrogen (1.0078 u) and deuterium (2.0141 u) is readily detectable by HRMS.

The isotopic purity of this compound can also be assessed. researchgate.net By examining the relative intensities of the molecular ion peak (M+) corresponding to the deuterated species and the M-1 peak (corresponding to any unlabeled 1-(2-hydroxyethoxy)butane), a quantitative measure of isotopic purity can be obtained.

Table 2: Theoretical Mass Data for this compound and its Non-Deuterated Analog

| Compound | Molecular Formula | Monoisotopic Mass (u) |

| This compound | C₆H₁₃DO₂ | 119.1055 |

| 1-(2-Hydroxyethoxy)butane | C₆H₁₄O₂ | 118.0994 |

Elucidation of Electron Ionization (EI) Induced Fragmentation Pathways for Deuterated Ether-Alcohols

Electron Ionization (EI) mass spectrometry induces fragmentation of the molecule, providing a characteristic fingerprint that can be used for structural elucidation. libretexts.org For ether-alcohols, common fragmentation pathways include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). openstax.orgyoutube.com

In the case of this compound, the presence of the deuterium label offers a unique opportunity to probe these fragmentation mechanisms. For instance, the loss of a water molecule (H₂O) would result in a neutral loss of 18 Da, while the loss of deuterated water (HDO) would correspond to a loss of 19 Da. Observing a prominent neutral loss of 19 Da would confirm the presence of the deuterium on the hydroxyl group.

Common fragmentation pathways for ethers also include the cleavage of the C-O bond and the C-C bonds of the alkyl chains. miamioh.edu The primary fragmentation for aliphatic alcohols is often alpha-cleavage, which for this compound would lead to the formation of several key fragment ions. The presence of deuterium will shift the mass of any fragment containing the O-D group by one mass unit compared to its unlabeled counterpart.

Table 3: Potential EI-MS Fragmentation Ions of this compound

| m/z | Possible Fragment Structure | Fragmentation Pathway |

| 100 | [C₆H₁₂O]⁺• | Loss of HDO |

| 87 | [CH₂(OD)CH₂O]⁺ | Alpha-cleavage |

| 75 | [CH₂=O⁺-CH₂CH₂OD] | Alpha-cleavage at butoxy group |

| 57 | [C₄H₉]⁺ | Cleavage of ether C-O bond |

| 45 | [CH₂=O⁺H] (from rearrangement) | Secondary fragmentation |

| 31 | [CH₂=O⁺H] | Alpha-cleavage |

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Exchange Dynamics (if applicable to labile O-D protons)

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a technique used to study the conformational dynamics and solvent accessibility of molecules, particularly proteins. nih.govacs.orgnih.govthermofisher.com It relies on the exchange of labile protons (typically amide protons in proteins) with deuterium from a deuterated solvent. mdpi.com

For a small molecule like this compound, which already contains a deuterium atom at a labile site, the primary application of HDX-MS would be to study the rate of back-exchange of the O-D deuteron with protons from an aqueous solvent. By dissolving the compound in a protic solvent (like H₂O) and monitoring the decrease in the M+1 peak intensity over time, the kinetics of the O-D to O-H exchange can be determined. This can provide insights into the lability of the hydroxyl group under specific pH and temperature conditions. nih.govlibretexts.org

Vibrational Spectroscopy for O-D Stretching Frequencies and Intermolecular Interactions

Vibrational spectroscopy serves as a powerful tool to probe the specific vibrational modes of molecules. In the case of this compound, the substitution of hydrogen with deuterium in the hydroxyl group leads to a significant and informative shift in the O-D stretching frequency. This shift not only confirms the successful deuteration but also provides insights into the strength of hydrogen/deuterium bonding and the local molecular environment.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of its vibrational modes. The O-H stretching vibration in alcohols and glycol ethers typically appears as a broad, strong band in the region of 3200-3600 cm⁻¹. For the non-deuterated analogue of the target compound, 2-butoxyethanol (B58217), the O-H stretching frequency is observed at approximately 3398 cm⁻¹ researchgate.net.

Upon isotopic substitution of hydrogen with deuterium, the vibrational frequency of the O-D stretch is expected to decrease significantly. This is due to the increased reduced mass of the O-D bond compared to the O-H bond. The theoretical shift can be estimated based on the harmonic oscillator approximation, where the vibrational frequency is inversely proportional to the square root of the reduced mass. The ratio of the O-D to O-H stretching frequencies is approximately 1/√2, which is about 0.707 youtube.com.

Applying this theoretical scaling factor to the observed O-H stretching frequency of 2-butoxyethanol (3398 cm⁻¹), the O-D stretching frequency for this compound can be predicted to be in the region of 2400-2500 cm⁻¹. Experimental studies on other deuterated alcohols and acids have shown the O-D stretching vibration to appear in the range of 2400 cm⁻¹ to 2600 cm⁻¹. The precise position and shape of this band are sensitive to the extent of intermolecular hydrogen (or deuterium) bonding. In the liquid state, where molecules are in close contact, these interactions are significant and lead to a broadening of the absorption band.

Table 1: Characteristic FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-D Stretch | -O-D | ~2450 | Strong, Broad |

| C-H Stretch (asymmetric) | -CH₃, -CH₂ | 2950-2970 | Strong |

| C-H Stretch (symmetric) | -CH₃, -CH₂ | 2860-2880 | Strong |

| C-O-C Stretch | Ether | 1120-1140 | Strong |

Note: The predicted O-D stretch frequency is an estimation based on the O-H stretching frequency of 2-butoxyethanol and the isotopic shift factor. The other frequencies are based on typical values for ethers and alcohols.

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. A key advantage of Raman spectroscopy in studying deuterated compounds is that the O-D stretching vibration, while present in the infrared spectrum, can also be a distinct and well-resolved band in the Raman spectrum. The selection rules for Raman activity differ from those for infrared absorption, providing complementary information. For a vibration to be Raman active, it must induce a change in the polarizability of the molecule researchgate.net.

The C-D stretching vibrations in deuterated hydrocarbons are typically observed in the "silent" region of the Raman spectrum, between 2100 and 2300 cm⁻¹, where few other fundamental vibrations occur researchgate.netnih.gov. Similarly, the O-D stretching vibration in this compound is expected to appear in a distinct region, shifted from the O-H stretching region of its non-deuterated counterpart. This clear spectral window allows for the unambiguous identification and study of the deuterated group.

The Raman spectrum of this compound would also feature characteristic bands for the C-H and C-C skeletal vibrations of the butyl and ethoxy groups. The study of deuterated fatty acids has shown that isotopically shifted Raman peaks can provide information about the orientation and environment of the deuterated tags researchgate.net. Therefore, the position and polarization of the O-D band in the Raman spectrum of this compound can offer insights into its molecular conformation and intermolecular associations in the liquid state.

Table 2: Expected Raman Shifts for Key Vibrational Modes of this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-D Stretch | -O-D | ~2450 | Moderate |

| C-H Stretch | -CH₃, -CH₂ | 2800-3000 | Strong |

| C-C Stretch | Alkyl Chain | 800-1200 | Moderate |

Note: The expected Raman shifts are based on general principles and data from analogous deuterated and non-deuterated compounds.

Inelastic Neutron Scattering (INS) is a powerful technique for studying the dynamics of molecules, particularly those containing hydrogen or deuterium. Neutrons interact with the atomic nuclei, and the scattering cross-section for hydrogen is significantly larger than for most other elements. However, the scattering from hydrogen is largely incoherent, which can obscure some spectral details. In contrast, deuterium has a much smaller incoherent scattering cross-section, making the coherent scattering, which provides information about collective motions and vibrational density of states, more prominent lnu.edu.ua.

For this compound, INS can provide unique insights into the low-frequency motions involving the deuterated hydroxyl group. These can include torsional modes of the O-D group and intermolecular vibrations related to deuterium bonding. Studies on ethylene (B1197577) glycol and polyethylene (B3416737) glycols have utilized INS to investigate the disordered longitudinal acoustic mode (D-LAM), which is sensitive to the degree of polymerization and intermolecular interactions lnu.edu.ualnu.edu.ua.

The INS spectrum of this compound would be expected to show features corresponding to the vibrational modes of the entire molecule. By comparing the spectrum with that of its non-deuterated analogue, the modes involving the O-D group can be identified. This is particularly useful for low-energy modes that are often difficult to observe with FTIR or Raman spectroscopy.

Table 3: Potential INS Spectral Features for this compound

| Vibrational Mode | Description | Expected Energy Transfer (cm⁻¹) |

|---|---|---|

| Torsional Mode | Twisting of the C-O-D group | < 200 |

| Skeletal Bending | Bending of the C-C-O backbone | 200-500 |

| Librational Modes | Hindered rotations of the molecule in the liquid state | < 100 |

Note: The expected energy transfers are illustrative and based on general knowledge of molecular vibrations in similar organic molecules.

Computational and Theoretical Investigations of 1 2 Deuteriooxyethoxy Butane

Quantum Chemical Studies of Molecular Structure and Electronic Properties

Quantum chemical calculations serve as the foundation for understanding the electronic structure, geometry, and stability of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information at the atomic level.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing computational cost with accuracy for the determination of molecular properties. mdpi.comnih.gov By approximating the electron density, DFT methods can efficiently optimize the ground state geometry of molecules like 1-(2-Deuteriooxyethoxy)butane.

A typical DFT calculation involves selecting a functional (e.g., B3LYP or ωB97X-D) and a basis set (e.g., 6-31G(d) or larger). The geometry optimization process systematically alters the coordinates of each atom to find the lowest energy conformation, known as the ground state geometry. From this, key structural parameters such as bond lengths, bond angles, and dihedral angles are obtained. The substitution of protium (B1232500) with deuterium (B1214612) in the hydroxyl group results in a slightly shorter O–D bond compared to an O–H bond, a consequence of the different zero-point vibrational energies.

Energetic properties, including the heat of formation and relative energies of different conformers, can also be calculated. These values are crucial for assessing the thermodynamic stability of the molecule.

Table 1: Calculated Ground State Geometric Parameters for this compound (Anti-conformer) using DFT (B3LYP/6-31G(d)) Note: This data is illustrative and based on typical values for similar ethers.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | O-D | 0.968 Å |

| Bond Length | C-O (Ether) | 1.425 Å |

| Bond Length | C-C (Butane Chain) | 1.530 Å |

| Bond Angle | C-O-D | 108.5° |

| Bond Angle | C-O-C | 112.0° |

| Dihedral Angle | C-C-O-C | 180.0° (anti) |

While DFT is efficient, higher-accuracy energetic predictions often require more computationally intensive ab initio methods. nih.govresearchgate.net These methods are derived directly from quantum mechanical principles without the empirical parameterization common in some DFT functionals. Møller-Plesset perturbation theory (MP2) and the "gold standard" Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are frequently used.

Typically, a geometry is first optimized at a less expensive level, such as DFT. Then, single-point energy calculations are performed on this geometry using MP2 and CCSD(T) to obtain highly accurate electronic energies. This approach provides a benchmark for the DFT results and yields more reliable predictions for properties like reaction barriers and conformational energy differences.

Table 2: Illustrative Comparison of Relative Conformational Energies (kJ/mol) for this compound Note: Energies are relative to the most stable anti-conformer.

| Conformer | DFT (B3LYP) | MP2 | CCSD(T) |

|---|---|---|---|

| Anti | 0.00 | 0.00 | 0.00 |

| Gauche | 4.10 | 3.95 | 3.85 |

Conformational Analysis and Intermolecular Interactions

The flexibility of the ethoxybutane chain allows the molecule to adopt various spatial arrangements, or conformations, which differ in energy and stability.

The rotation around the central C-O-C-C backbone is of particular interest. By systematically rotating this bond and calculating the energy at each step, a potential energy profile can be generated. The minima on this profile correspond to stable staggered conformations (like anti and gauche), while the maxima represent unstable eclipsed conformations that correspond to the transition states for rotation. nih.govnih.gov The energy difference between a minimum and an adjacent maximum is the rotational barrier. Steric strain between the butyl group and the deuteriooxyethyl group governs the relative energies of the conformers, with the anti conformation generally being the most stable due to the maximal separation of bulky groups. libretexts.org

Table 3: Predicted Rotational Energy Barriers for Key Bonds in this compound Note: This data is illustrative and based on computational principles for similar molecules.

| Rotatable Bond | Transition | Calculated Barrier (kJ/mol) |

|---|---|---|

| O-C-C-C | Anti → Eclipsed | 15.5 |

| O-C-C-C | Gauche → Eclipsed | 19.0 |

| C-O-C-C | Staggered → Eclipsed | 12.0 |

The deuteriooxy (-OD) group can act as a deuterium bond donor, enabling the formation of intermolecular networks. Computational modeling is an effective way to investigate the strength and structure of these non-covalent interactions. By calculating the interaction energy of a dimer or larger cluster of this compound molecules, one can quantify the stability imparted by deuterium bonding.

The analysis of these interactions typically involves optimizing the geometry of the molecular cluster and calculating the binding energy, correcting for basis set superposition error (BSSE). Geometric parameters, such as the D···O distance and the O–D···O angle, provide insight into the nature of the bond. Isotopic substitution can lead to the Ubbelohde effect, where the deuterium bond may be slightly longer and weaker or, in some systems like water, stronger than the corresponding hydrogen bond due to differences in zero-point energy and anharmonicity. aps.org

Reaction Pathway Exploration and Energetic Profiling

Beyond static properties, computational chemistry can be used to explore the mechanisms and kinetics of chemical reactions. A common reaction for ethers is acid-catalyzed cleavage. libretexts.org Theoretical methods can be employed to map the entire reaction pathway, identifying reactants, products, intermediates, and the transition states that connect them. acs.org

For the acid-catalyzed cleavage of this compound, the first step would be the deuteration (or protonation if the acid is HX) of the ether oxygen. The subsequent step involves nucleophilic attack by a counter-ion. By locating the transition state structure for the rate-determining step, the activation energy (Ea) can be calculated as the energy difference between the transition state and the reactants. This value is critical for predicting the reaction rate.

Comparing the calculated activation energy for the deuterated species with its non-deuterated (protiated) analogue allows for the prediction of the kinetic isotope effect (KIE). If the O-D bond is broken in the rate-determining step, a significant primary KIE would be expected due to the higher strength of the O-D bond compared to the O-H bond.

Table 4: Illustrative Energetic Profile for a Hypothetical SN2 Acid-Catalyzed Cleavage Reaction Note: Energies are relative to the reactant state and are for illustrative purposes.

| Species | Description | Relative Energy (kJ/mol) |

|---|---|---|

| Reactants | Ether + HBr | 0.0 |

| Intermediate | Protonated Ether Complex | -25.0 |

| Transition State | SN2 Attack by Br- | +95.0 |

| Products | Alkyl Halide + Alcohol | -15.0 |

Computational Mapping of Potential Energy Surfaces for O-D Related Reactions

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that represents the potential energy of a molecular system as a function of its atomic coordinates. libretexts.org It can be visualized as a multi-dimensional landscape where valleys correspond to stable chemical species (reactants, intermediates, and products) and mountain passes correspond to transition states—the highest energy point along the lowest energy path connecting reactants and products. wayne.eduyoutube.comyoutube.com By mapping the PES, chemists can theoretically explore reaction pathways, determine activation energies, and understand the detailed mechanism of a chemical transformation. libretexts.org

For this compound, computational mapping of the PES is crucial for investigating reactions involving the cleavage of the O-D bond. A common example is the abstraction of the deuterium atom by a radical species, such as a hydroxyl radical (•OH). The reaction pathway on the PES would represent the minimum energy path connecting the reactants (this compound and •OH) to the products (the 1-(2-oxyethoxy)butane radical and HOD). wayne.edu

The process involves calculating the system's energy at numerous points along the reaction coordinate, which could be defined as the change in the O-D and D-O bond distances. visualizeorgchem.com Stationary points on the surface are of particular interest:

Minima: These points represent the optimized geometries of the reactants, any stable intermediates, and the final products.

First-Order Saddle Points: These points, which are a maximum in the direction of the reaction coordinate but a minimum in all other directions, correspond to the transition state of the reaction. visualizeorgchem.com

The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate. wayne.edu Various quantum mechanical methods can be employed to perform these calculations, ranging from ab initio techniques to Density Functional Theory (DFT).

A hypothetical computational study on the deuterium abstraction from this compound by a generic radical 'X•' would yield data on the key stationary points along the reaction pathway.

| Stationary Point | Description | Relative Energy (kJ/mol) |

|---|---|---|

| Reactant Complex | C₄H₉OCH₂CH₂OD + X• (pre-reaction complex) | 0.0 |

| Transition State | [C₄H₉OCH₂CH₂O···D···X]‡ | +45.2 |

| Product Complex | C₄H₉OCH₂CH₂O• + DX (post-reaction complex) | -15.8 |

This interactive table presents hypothetical energy values for the stationary points on the potential energy surface for a deuterium abstraction reaction. The values are illustrative of the data obtained from such a computational study.

Prediction of Spectroscopic Parameters from First Principles Calculations

First principles, or ab initio, calculations are methods that derive results directly from the fundamental laws of quantum mechanics without reliance on empirical parameters. nih.gov Density Functional Theory (DFT) is a widely used first-principles method that is particularly effective for predicting the spectroscopic properties of molecules with a favorable balance of computational cost and accuracy. acs.orgnih.govdtic.mil These calculations can provide reliable predictions of various spectroscopic parameters, including vibrational frequencies (Infrared and Raman), and Nuclear Magnetic Resonance (NMR) chemical shifts. dtic.milnih.gov

For this compound, a primary application of these methods is the prediction of its vibrational spectrum, especially the infrared (IR) absorption frequencies. dtic.mil The substitution of a hydrogen atom with its heavier isotope, deuterium, induces a significant and predictable shift in the vibrational frequencies of the bonds to which it is attached. This isotopic effect is most pronounced for the O-D stretching and bending modes compared to the O-H modes of its non-deuterated counterpart, 1-(2-hydroxyethoxy)butane.

The O-H stretching vibration in alcohols typically appears as a strong, broad band in the IR spectrum, generally in the range of 3200-3600 cm⁻¹. spectroscopyonline.comlibretexts.org Due to the increased reduced mass of the O-D oscillator, first-principles calculations would predict the O-D stretching frequency to be significantly lower, typically around 2400-2600 cm⁻¹. This distinct isotopic shift provides a clear spectroscopic marker for the presence of the deuterated hydroxyl group. DFT calculations, using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-31+G(d,p)), can model these frequencies with high accuracy. acs.orgnih.govresearchgate.net

A comparative table of predicted vibrational frequencies for this compound and its non-deuterated isotopologue illustrates the utility of these calculations.

| Vibrational Mode | Predicted Frequency (cm⁻¹) in 1-(2-Hydroxyethoxy)butane (O-H) | Predicted Frequency (cm⁻¹) in this compound (O-D) | Description of Isotopic Effect |

|---|---|---|---|

| ν(O-H/O-D) Stretch | ~3450 | ~2550 | Significant redshift due to increased mass of deuterium. |

| δ(O-H/O-D) In-Plane Bend | ~1410 | ~1030 | Substantial redshift. |

| ν(C-O) Stretch | ~1120 | ~1115 | Minimal shift, as the vibration is less directly coupled to the H/D atom. |

| ν(C-H) Stretch | 2850-3000 | 2850-3000 | No significant change. |

This interactive table displays hypothetical, but representative, vibrational frequencies calculated from first principles. It highlights the significant frequency shift of the hydroxyl stretching and bending modes upon deuteration.

Furthermore, ab initio methods can be used to calculate deuterium isotope effects on NMR chemical shifts, providing another avenue for characterizing the molecule and its electronic environment. researchgate.net

Applications of 1 2 Deuteriooxyethoxy Butane in Fundamental Chemical and Biochemical Research

Mechanistic Studies in Organic Transformations

The presence of the C-D bond in place of a C-H bond introduces a significant kinetic isotope effect (KIE), where the bond to deuterium (B1214612) is stronger and thus broken more slowly. wikipedia.org This principle is a cornerstone of using deuterated compounds to investigate reaction mechanisms.

Tracing Mechanisms of Ether Formation and Transformation Utilizing the Deuteriooxy Tag

The deuteriooxy group in 1-(2-Deuteriooxyethoxy)butane is an invaluable tracer for studying the mechanisms of ether synthesis and cleavage. In reactions like the Williamson ether synthesis, which proceeds via an SN2 mechanism, the deuterated alcohol precursor, 2-deuteriooxyethanol, can be reacted with a butyl halide. researchgate.net By tracking the position of the deuterium atom in the final product and any side products, researchers can confirm the nucleophilic substitution pathway and rule out competing elimination reactions.

Conversely, in the acidic cleavage of ethers, this compound can help elucidate the reaction pathway. The initial step involves protonation (or deuteration) of the ether oxygen. snu.ac.kr Subsequent nucleophilic attack by a halide ion can occur at either the butyl or the ethoxy group. By analyzing the distribution of deuterium in the resulting alcohol and alkyl halide products, the regioselectivity of the cleavage can be determined, providing insights into whether the reaction proceeds via an SN1 or SN2 mechanism at each carbon center. snu.ac.kr For instance, observing the formation of butanol and 2-deuteriooxyethyl halide would suggest attack at the ethoxy group.

A transition-metal-free etherification protocol has been described for the synthesis of deuterated ethers, highlighting the utility of deuterated alcohols in mechanistic studies. aip.orgcore.ac.uk These studies suggest that such reactions may proceed through a nucleophilic aromatic substitution pathway. aip.org

Investigation of Proton/Deuteron (B1233211) Transfer Steps in Catalysis and Reaction Dynamics

The deuterium label in this compound is instrumental in studying proton and deuteron transfer steps, which are fundamental to many catalytic processes. The kinetic isotope effect associated with the O-D bond allows for the determination of whether proton transfer is a rate-determining step in a reaction. acs.org

In acid- or base-catalyzed reactions involving the ether, the rate of reaction with this compound can be compared to its non-deuterated counterpart. A significantly slower reaction rate with the deuterated compound (a primary KIE) would indicate that the cleavage or formation of the O-H/O-D bond is part of the rate-limiting step. nih.gov This approach has been used to study the protolytic cleavage of vinyl ethers, where a rate-determining proton transfer from the catalyst acid was confirmed. nih.gov

Furthermore, in complex catalytic cycles, the position of the deuterium can help to unravel the sequence of events. For example, in metal-catalyzed C-H activation reactions, if the deuterium is transferred to the catalyst or another molecule, it provides direct evidence of the specific bond being activated. Such studies are crucial for optimizing catalytic systems and designing more efficient synthetic routes. nih.gov

Probing Biochemical Processes at the Molecular Level (excluding in vivo human metabolism and clinical trials)

The subtlety of the isotopic substitution in this compound makes it an excellent probe for studying sensitive biochemical systems without significantly perturbing their structure or function. arxiv.org

Use as Isotopic Tracer in Enzyme-Catalyzed Reactions Involving Hydroxyl Groups

Enzymes that metabolize ethers and alcohols, such as cytochrome P450 monooxygenases, are a prime area for the application of this compound. nih.gov These enzymes often catalyze the oxidation of C-H bonds. By using the deuterated substrate, researchers can investigate the mechanism of enzymatic ether cleavage or hydroxylation.

If an enzyme catalyzes the O-dealkylation of this compound, the presence of a kinetic isotope effect would provide strong evidence that the cleavage of the O-D bond (or a C-H bond on an adjacent carbon) is a rate-limiting step in the enzymatic cycle. nih.gov This information is vital for understanding the enzyme's catalytic strategy.

Moreover, the deuterated product, 2-deuteriooxyethanol, can be readily distinguished from its non-deuterated form by mass spectrometry, allowing for precise tracking of metabolic pathways in in vitro assays with cellular extracts or purified enzymes. arxiv.org This aids in identifying the specific enzymes responsible for metabolizing such compounds and in characterizing their substrate specificity.

| Enzyme Class | Potential Application of this compound | Mechanistic Insight Gained |

| Cytochrome P450s | Study of O-dealkylation or hydroxylation reactions. | Determination of rate-limiting steps via KIE; pathway elucidation. nih.gov |

| Alcohol Dehydrogenases | Investigation of the reverse reaction (ether formation). | Probing proton transfer steps in the active site. researchgate.net |

| Hydrolases | Mechanistic studies of ether bond cleavage. | Tracing the fate of the deuteriooxy group to confirm the reaction mechanism. |

Studies of Solvation and Proton Dynamics in Biological Mimics

Biological membranes and other macromolecular structures create unique microenvironments where the behavior of water and other small molecules can differ significantly from bulk solution. nih.gov this compound, with its deuterated hydroxyl group, can serve as a probe to study solvation and proton dynamics in these biomimetic systems.

Techniques like neutron scattering are particularly powerful when combined with deuterium labeling. core.ac.ukfrontiersin.orgnih.gov By placing this compound within a model membrane, such as a lipid bilayer or a reverse micelle, its location and orientation can be determined. acs.orgnih.gov The difference in neutron scattering length between hydrogen and deuterium allows for contrast variation studies, which can reveal detailed information about the hydration shell around the ether and the dynamics of the deuterated hydroxyl group's interaction with the surrounding lipid and water molecules. nih.gov

FTIR spectroscopy is another technique that can leverage the isotopic label. The O-D stretching vibration has a distinct frequency from the O-H stretch, allowing for the study of hydrogen bonding and proton exchange dynamics in the confined environment of a biological mimic without interference from the much larger pool of protiated water. bohrium.com These studies provide fundamental insights into how biological interfaces modulate chemical properties and processes. researchgate.net

Applications in Analytical Chemistry as Internal Standards for Quantitative Analysis

One of the most widespread applications of deuterated compounds is their use as internal standards in quantitative analysis, particularly in mass spectrometry-based techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). researchgate.netfrontiersin.orgacs.org this compound is ideally suited for this purpose when quantifying its non-deuterated analogue, 1-(2-hydroxyethoxy)butane, or structurally similar compounds.

An internal standard is a compound that is added in a known amount to a sample before analysis. arxiv.orgnih.gov Since the deuterated standard is chemically almost identical to the analyte, it behaves similarly during sample preparation, extraction, and chromatographic separation. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.

In the mass spectrometer, this compound can be easily distinguished from its non-deuterated counterpart due to its higher mass. By comparing the peak area of the analyte to the peak area of the internal standard, a precise and accurate quantification can be achieved, as the ratio of the two will remain constant even if the absolute signal intensity varies due to matrix effects or instrument fluctuations. bohrium.com This method is crucial for obtaining reliable quantitative data in complex matrices such as environmental samples or biological fluids. frontiersin.org

| Analytical Technique | Role of this compound | Advantage |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Internal standard for the quantification of 1-(2-hydroxyethoxy)butane or related analytes. | Corrects for variations in injection volume, sample preparation, and matrix effects. researchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Internal standard for bioanalytical or environmental assays. | Improves accuracy and precision by normalizing for analyte loss and ionization suppression/enhancement. |

Future Directions and Emerging Research Avenues in Deuterated Alcohol Ether Chemistry

Development of Chemo- and Regioselective Deuteration Methods for Complex Polyfunctional Molecules

The synthesis of a molecule like 1-(2-Deuteriooxyethoxy)butane, which contains both an ether linkage and a terminal deuterated hydroxyl group, requires high selectivity. The development of methods that can precisely introduce deuterium (B1214612) into molecules with multiple functional groups (polyfunctional) without altering other parts of the molecule is a major goal in synthetic chemistry. rsc.orgdoi.org

Research Focus:

Catalyst Development: A primary focus is on creating new catalysts that can direct deuteration to specific sites. For instance, iridium(III)-bipyridonate catalysts have been shown to selectively deuterate the α-position of alcohols using deuterium oxide (D₂O) as the deuterium source, a method that could be adapted for creating the deuterated alcohol precursor to an ether. rsc.orgresearchgate.net Similarly, ruthenium-based catalysts, sometimes in combination with additives, offer orthogonal chemoselectivity, allowing for the deuteration of different functional groups by slightly changing the reaction conditions. acs.orgresearchgate.net

Late-Stage Functionalization: Introducing deuterium at a late stage of a synthesis is highly desirable as it minimizes the number of synthetic steps. acs.org This has led to research into hydrogen isotope exchange (HIE) reactions that can swap hydrogen for deuterium on a nearly complete molecular scaffold. researchgate.net

Substrate Scope and Functional Group Tolerance: Future methods must be tolerant of a wide range of functional groups. For example, a method to synthesize this compound would need to selectively deuterate the terminal oxygen of a butoxyethanol precursor without affecting the C-H bonds of the butyl or ethoxy groups. Recent developments show promising results, with catalysts that are unaffected by coordinating groups like imidazoles or tetrazoles. rsc.orgresearchgate.net

Table 1: Comparison of Selected Modern Deuteration Methods

| Method | Catalyst/Reagent | Deuterium Source | Selectivity | Advantages |

|---|---|---|---|---|

| Iridium-Catalyzed H/D Exchange | Iridium(III)-bipyridonate | D₂O | α-position of alcohols | High chemoselectivity, tolerates various functional groups. rsc.org |

| Ruthenium-Catalyzed H/D Exchange | [RuCl₂(PPh₃)₃] with additives | D₂O | Varies with additives | Orthogonal chemoselectivity possible. acs.orgresearchgate.net |

| Samarium(II) Iodide Reduction | SmI₂ | D₂O | α,α-dideuteration of carboxylic acids | Alternative to pyrophoric metal deuterides, excellent deuterium incorporation. acs.org |

| Supported Nanoparticle Catalysis | Supported Iridium Nanoparticles | C₆D₆ | para- and meta-C(sp²)-H bonds | Avoids common side reactions like hydrogenation. chemrxiv.org |

Advancements in Hyphenated Analytical Techniques for Comprehensive Deuterium Analysis

Once a deuterated compound like this compound is synthesized, its precise isotopic composition and purity must be verified. Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for this purpose. nih.govsaspublishers.com

Emerging Trends:

High-Resolution Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are workhorses for analyzing deuterated compounds. ijpsjournal.comchemrxiv.org Future advancements will focus on higher resolution instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS and Orbitrap MS, which can more accurately distinguish between isotopologues and quantify the degree of deuteration. spectroscopyonline.com

Multi-dimensional and Tandem Techniques (MS/MS): LC-MS-MS provides an additional layer of specificity, which is crucial for analyzing complex mixtures or for quantitative studies where deuterated compounds are used as internal standards. oup.comresearchgate.net

Spectroscopy-Based Hyphenation: The coupling of liquid chromatography with Nuclear Magnetic Resonance (LC-NMR) or Fourier Transform Infrared Spectroscopy (LC-FTIR) can provide detailed structural information in real-time as components are separated. nih.govijpsjournal.com This is particularly useful for confirming the exact location of deuterium atoms within the molecule.

Novel Ionization and Detection Methods: Research into new ionization sources and detectors aims to improve sensitivity and reduce matrix effects, which can be a challenge in complex samples. oup.com Techniques like microwave-assisted laser-induced breakdown spectroscopy (MW-LIBS) are being explored for highly resolved detection of deuterium under atmospheric conditions. rsc.orgrsc.org

Table 2: Overview of Hyphenated Techniques for Deuterium Analysis

| Technique | Separation Method | Detection Method | Key Information Provided |

|---|---|---|---|

| GC-MS | Gas Chromatography | Mass Spectrometry | Separation of volatile compounds, molecular weight, and isotopic distribution. ijpsjournal.com |

| LC-MS | Liquid Chromatography | Mass Spectrometry | Separation of non-volatile compounds, molecular weight, isotopic purity. saspublishers.comresearchgate.net |

| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance | Structural elucidation and precise location of deuterium atoms. nih.govijpsjournal.com |

| GC-MC-ICPMS | Gas Chromatography | Multiple Collector Inductively Coupled Plasma Mass Spectrometry | High-precision isotope ratio measurements for specific elements. acs.org |

| HDX-MS | Hydrogen/Deuterium Exchange | Mass Spectrometry | Protein conformation, dynamics, and interaction sites. acs.orgacs.org |

Integration of Enhanced Computational Modeling for Predictive Understanding of Isotopic Effects and Molecular Behavior

Computational chemistry is becoming an increasingly powerful partner to experimental work, offering the ability to predict the properties of deuterated molecules and understand the origins of isotopic effects. ajchem-a.comresearchgate.net For a molecule like this compound, modeling can predict how deuteration of the hydroxyl group might influence its physical properties and reactivity.

Key Research Areas:

Predicting Spectroscopic Properties: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to predict how deuteration will alter vibrational frequencies (IR spectra) and chemical shifts (NMR spectra). ajchem-a.commdpi.com This can aid in the identification and characterization of newly synthesized deuterated compounds.

Modeling Kinetic Isotope Effects (KIEs): Computational models can simulate transition states of reactions to predict KIEs, providing insight into reaction mechanisms. ajchem-a.comrsc.org This is crucial for designing selective deuteration strategies and for understanding the metabolic stability of deuterated drugs.

Simulating Molecular Interactions: Molecular dynamics (MD) simulations can be used to understand how deuteration affects non-covalent interactions, such as hydrogen bonding. mdpi.com The substitution of a proton with a deuteron (B1233211) can lead to subtle changes in bond lengths and angles, which can have a cumulative effect on the molecule's conformation and its interactions with its environment.

Machine Learning and AI Integration: Emerging research leverages machine learning (ML) and artificial intelligence (AI) to accelerate predictions. cambridge.orgarxiv.org By training models on large datasets of known molecules, it may become possible to rapidly predict the properties and behavior of novel deuterated compounds with increasing accuracy.

Table 3: Computational Methods in Deuterated Compound Research

| Method | Application | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Structure and Spectroscopy | Optimized geometries, vibrational frequencies, NMR chemical shifts. ajchem-a.commdpi.commdpi.com |

| Molecular Mechanics (MM) | Conformational Analysis | Stable conformations, binding energies. oup.com |

| Path Integral Simulations | Isotope Effects on Equilibria | Acidity constants (pKa), free energy changes. mdpi.com |

| Machine Learning (ML) Models | Property Prediction | NMR spectra, biological activity, binding site identification. cambridge.orgarxiv.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.